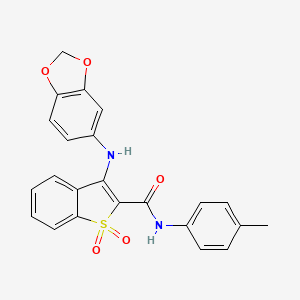
3-(1,3-benzodioxol-5-ylamino)-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and benzothiophene cores, followed by their coupling through amide bond formation. Common synthetic routes may involve:
Formation of Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzothiophene Core: This often involves the cyclization of thiophene derivatives with appropriate electrophiles.
Coupling Reactions: The final step involves coupling the benzodioxole and benzothiophene cores through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzodioxole-5-methanamine
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
Compared to similar compounds, 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of benzodioxole and benzothiophene cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H18N2O5S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylamino)-N-(4-methylphenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c1-14-6-8-15(9-7-14)25-23(26)22-21(17-4-2-3-5-20(17)31(22,27)28)24-16-10-11-18-19(12-16)30-13-29-18/h2-12,24H,13H2,1H3,(H,25,26) |
Clave InChI |
YSYSFCXBNOTORI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2(=O)=O)NC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238157.png)

methanone](/img/structure/B11238168.png)
![N-(2,3-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11238174.png)
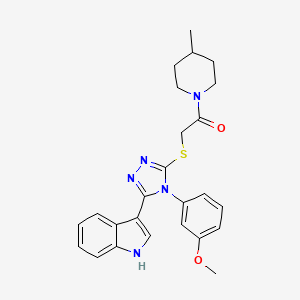
![2-({4-[(2-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11238186.png)
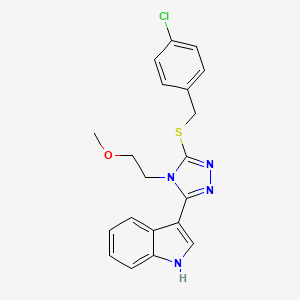
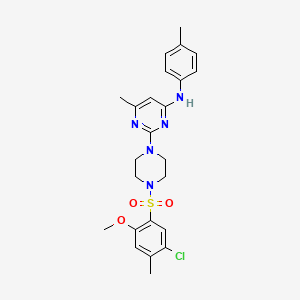

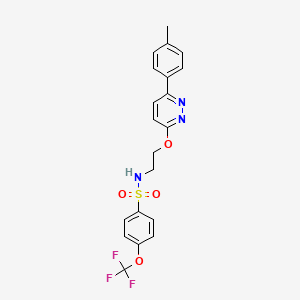
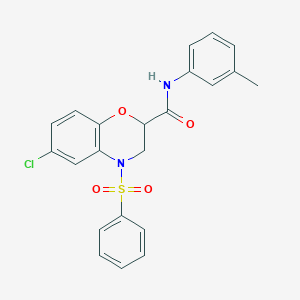
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11238219.png)

![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11238224.png)
